4-(Hydroxycarbamoyl)benzoic acid
Description
Properties
CAS No. |
22372-40-3 |
|---|---|
Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
4-(hydroxycarbamoyl)benzoic acid |
InChI |
InChI=1S/C8H7NO4/c10-7(9-13)5-1-3-6(4-2-5)8(11)12/h1-4,13H,(H,9,10)(H,11,12) |
InChI Key |
LJRCHULXIQNSDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Hydroxycarbamoyl)benzoic acid can be synthesized through several methods. One common method involves the reaction of 4-aminobenzoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the hydroxamic acid derivative .
Industrial Production Methods: Industrial production of this compound often involves the use of optimized synthetic routes to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxycarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro and halogenated derivatives.
Scientific Research Applications
4-(Hydroxycarbamoyl)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Hydroxycarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect various biochemical pathways, including those related to inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent-Based Classification and Key Properties
The following table compares 4-(Hydroxycarbamoyl)benzoic acid with structurally related benzoic acid derivatives:
Metal Coordination Behavior
- This compound forms stable complexes with Cu²⁺ and Zn²⁺, characterized by colorimetric shifts (green → dark blue for Cu²⁺) and mass spectral peaks at m/z 181.0758 .
- 4-Hydroxybenzoic acid lacks strong metal-binding groups, limiting its use in coordination chemistry.
Enzyme Inhibition and Drug Design
Q & A
Q. What are the optimal synthetic routes for 4-(Hydroxycarbamoyl)benzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves coupling hydroxycarbamoyl groups to a benzoic acid scaffold. Enzymatic routes (e.g., lipase-catalyzed esterification) are preferred for stereochemical control, achieving yields of 70–85% under mild conditions (pH 6–7, 25–37°C) . Chemical methods, such as carbodiimide-mediated coupling (e.g., EDC/HOBt), require anhydrous solvents (DMF or DCM) and yield 60–75%, but may introduce impurities requiring HPLC purification (C18 column, acetonitrile/water gradient) . Key parameters:
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Enzymatic | 70–85 | ≥95 | pH 6–7, 37°C, 24h |
| Chemical (EDC/HOBt) | 60–75 | ≥90 | Anhydrous DMF, RT, 12h |
Q. How can X-ray crystallography validate the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) is critical. Key steps:
- Crystal growth via slow evaporation (solvent: ethanol/water).
- Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution via direct methods (SHELXD) and refinement (SHELXL) to R-factor < 0.05 .
- Hydrogen-bonding networks (e.g., between hydroxycarbamoyl and carboxyl groups) confirm tautomeric stability .
Advanced Research Questions
Q. How do structural modifications of this compound impact its biological activity in enzyme inhibition studies?
- Methodological Answer : Substituent effects are analyzed via structure-activity relationship (SAR) studies. For example:
- Hydroxyl group replacement : Replacing the hydroxycarbamoyl group with a methoxy group reduces histone deacetylase (HDAC) inhibition by 40–60% (IC₅₀ shifts from 0.8 μM to 1.5 μM) .
- Aromatic ring substitution : Electron-withdrawing groups (e.g., nitro) at the para position enhance antimicrobial activity (MIC: 2 μg/mL vs. 8 μg/mL for unmodified compound) .
- Assays: HDAC inhibition measured via fluorometric assays (λex = 360 nm, λem = 460 nm); antimicrobial activity tested via broth microdilution (CLSI guidelines) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in:
- Purity : Use LC-MS (ESI+) to confirm ≥95% purity; impurities >5% may skew IC₅₀ values .
- Assay conditions : Standardize buffer pH (e.g., Tris-HCl vs. PBS affects HDAC activity by 20%) and temperature (25°C vs. 37°C) .
- Cell lines : Compare results across multiple models (e.g., HeLa vs. HEK293 cells may show 30% differences in uptake efficiency) .
Q. What advanced computational tools predict the binding affinity of this compound to therapeutic targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are employed:
- Docking : Grid box centered on HDAC active site (20 ų), Lamarckian genetic algorithm.
- MD : 100 ns simulation in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .
- Validation: Compare predicted ΔG values with experimental ITC (isothermal titration calorimetry) data (R² ≥ 0.85) .
Data Analysis and Reproducibility
Q. How should researchers design experiments to ensure reproducibility in synthetic and biological studies?
- Methodological Answer :
- Synthesis : Report detailed reaction parameters (solvent volume, catalyst loading, temperature gradients). For example, a 5°C deviation in enzymatic synthesis reduces yield by 15% .
- Biological assays : Use internal controls (e.g., SAHA as a positive control for HDAC inhibition) and triplicate measurements (CV < 10%) .
- Data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) or PubChem (CID: [Relevant ID]) for public validation .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles (prevents dermal/ocular exposure) .
- Ventilation : Use fume hoods during synthesis (amine vapors may cause respiratory irritation) .
- Spill management : Neutralize acidic spills with sodium bicarbonate, followed by absorption (vermiculite) and disposal as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
